Isoxazolo[5,4-b]pyridine, 6-(4-methylphenyl)-3-phenyl-
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Overview
Description
3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine consists of a pyridine ring fused with an isoxazole ring, with phenyl and p-tolyl substituents at the 3 and 6 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine can be achieved through various synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles. This can be done by reacting 3-fluoropyridin-2-ylcarboximidoyl chloride with excess aniline, followed by intramolecular cyclization to yield the desired product . Another approach involves the isoxazole ring closure in functionalized pyridine derivatives, such as the reaction of 3-fluoro-5,7 and 3-nitropyridines bearing neighboring hydroxyimino groups under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
Industrial production methods for 3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial, anticancer, and antiproliferative activities.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, the compound may interfere with the enzyme’s ability to catalyze the conversion of steroid precursors into androgens and estrogens . This inhibition can lead to reduced levels of these hormones, which may be beneficial in treating hormone-dependent cancers.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-phenyl-6-p-tolyl-4,5-dihydro-isoxazolo[4,5-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 1,2,4-triazolo[1,5-a]pyrimidines
Uniqueness
3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the combination of phenyl and p-tolyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as a cytochrome P450 CYP17 inhibitor also sets it apart from other heterocyclic compounds.
Properties
CAS No. |
62096-69-9 |
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Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
6-(4-methylphenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C19H14N2O/c1-13-7-9-14(10-8-13)17-12-11-16-18(21-22-19(16)20-17)15-5-3-2-4-6-15/h2-12H,1H3 |
InChI Key |
IKMQLDOBIJHGGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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